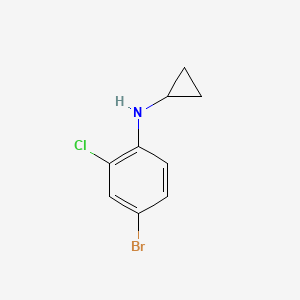

4-bromo-2-chloro-N-cyclopropylaniline

Descripción

4-Bromo-2-chloro-N-cyclopropylaniline is a halogenated aromatic amine with the molecular formula C₉H₈BrClN. Its structure comprises a benzene ring substituted with bromine (position 4), chlorine (position 2), and an aniline group where the nitrogen is directly bonded to a cyclopropyl moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique steric and electronic properties imparted by the cyclopropyl group and halogen substituents .

Propiedades

Fórmula molecular |

C9H9BrClN |

|---|---|

Peso molecular |

246.53 g/mol |

Nombre IUPAC |

4-bromo-2-chloro-N-cyclopropylaniline |

InChI |

InChI=1S/C9H9BrClN/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3H2 |

Clave InChI |

FOGCTTZODAXTPU-UHFFFAOYSA-N |

SMILES canónico |

C1CC1NC2=C(C=C(C=C2)Br)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

a) 4-Bromo-2-chloroaniline

- Structure : Lacks the N-cyclopropyl group.

- Key Properties : Planar molecular geometry with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, leading to sheet-like crystal packing .

- Reactivity : The free –NH₂ group enables electrophilic substitution, contrasting with the sterically hindered N-cyclopropyl derivative.

b) 5-Bromo-2-fluoro-4-methylaniline

- Structure : Bromine (position 5), fluorine (position 2), methyl (position 4), and –NH₂.

- Key Properties : Higher molecular weight (204.04 g/mol) and altered electronic effects due to fluorine’s electronegativity and methyl’s electron-donating nature .

c) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide

N-Substituent Variations

a) 4-Chloro-N-(cyclopropylmethyl)aniline

- Structure : Cyclopropylmethyl (–CH₂–cyclopropyl) substituent on nitrogen.

- Key Differences : Longer alkyl chain increases flexibility and reduces steric hindrance compared to direct cyclopropyl substitution. Molecular weight: 181.66 g/mol .

b) 4-Bromo-N-[1-(4-chlorophenyl)propyl]-2-fluoroaniline

- Structure : N-bound propyl chain terminating in a 4-chlorophenyl group.

- Properties : Enhanced lipophilicity (logP) due to the aromatic chlorophenyl moiety. Molecular weight: 342.63 g/mol .

c) 4-Bromo-N-[1-(thiophen-2-yl)propyl]aniline

- Structure : Thiophene-containing N-substituent.

- Molecular weight: 296.23 g/mol .

Electronic and Steric Effects

- Cyclopropyl Group : The strained three-membered ring in 4-bromo-2-chloro-N-cyclopropylaniline induces significant steric hindrance, reducing nucleophilicity of the amine compared to unsubstituted analogs like 4-bromo-2-chloroaniline.

- Halogen Effects : Bromine and chlorine provide electron-withdrawing effects, polarizing the aromatic ring and directing reactivity toward meta/para positions in further substitutions .

Data Table: Comparative Analysis

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.